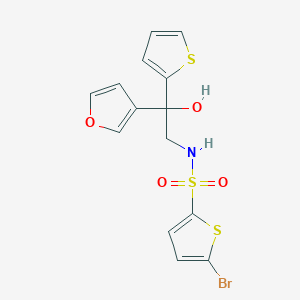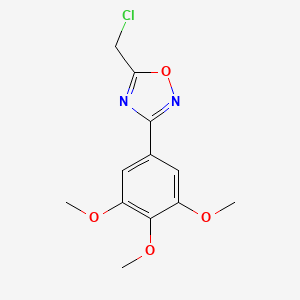
2-(2,3-Dichlorophenoxymethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a benzoic acid moiety
作用机制
Target of Action
It’s structurally similar to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and its analogues . These compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), which plays a crucial role in plant growth and development .
Mode of Action
Like other phenoxy herbicides, 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid likely interacts with its targets by mimicking the natural plant hormone IAA . This mimicry induces rapid, uncontrolled growth in susceptible plants, effectively causing them to "grow to death" .
Biochemical Pathways
These compounds disrupt normal plant growth by overstimulating the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Similar compounds like 2,4-d are known to be readily absorbed by plants and distributed throughout the plant tissues . The bioavailability of these compounds is influenced by their chemical properties, application method, and the characteristics of the specific plant species .
Result of Action
The result of the action of 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid is likely similar to that of other phenoxy herbicides. It causes rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This effect is selective, primarily affecting broadleaf plants while leaving grasses and certain other plant species relatively unaffected .
Action Environment
The action, efficacy, and stability of 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For instance, certain soil types can adsorb the compound, reducing its availability to plants . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as sunlight and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxymethyl)benzoic acid typically involves the reaction of 2,3-dichlorophenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dichlorophenol with benzyl chloride, followed by oxidation to form the desired benzoic acid derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzoic acid derivatives.
科学研究应用
2-(2,3-Dichlorophenoxymethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,3-Dichlorophenoxyacetic acid: Another herbicide with structural similarities.
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid: A closely related compound with slight structural variations.
Uniqueness
2-(2,3-Dichlorophenoxymethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both phenoxy and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAZTXUHBKYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)

![1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B2838513.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)

![4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2838523.png)

![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)


![4-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838533.png)
